molecular formula C28H46FeO2P2 B12448291 [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron

[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron

Cat. No.: B12448291
M. Wt: 532.5 g/mol
InChI Key: COGXXUVNPWTTLB-FOLGVAMCSA-N
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Description

[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron is a complex organophosphorus compound This compound is notable for its unique structure, which includes furan rings, cyclopentyl groups, and iron coordination

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron typically involves multiple steps. The initial step often includes the preparation of the bis(furan-2-yl)phosphanyl ligand. This is followed by the introduction of the cyclopentyl group and the coordination of iron. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized under specific conditions.

    Reduction: The iron center can participate in redox reactions.

    Substitution: The phosphanyl groups can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could lead to iron(II) complexes.

Scientific Research Applications

Chemistry

In chemistry, [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging.

Biology and Medicine

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to catalyze specific reactions.

Mechanism of Action

The mechanism by which [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron exerts its effects involves the coordination of the iron center with various substrates. This coordination facilitates the activation of the substrates, allowing for more efficient chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)ferrocene: Another iron-phosphorus compound used in catalysis.

    Triphenylphosphine: A common ligand in organometallic chemistry.

    1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.

Uniqueness

[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron is unique due to its combination of furan rings, cyclopentyl groups, and iron coordination. This structure provides it with distinct catalytic properties that are not found in similar compounds.

Properties

Molecular Formula

C28H46FeO2P2

Molecular Weight

532.5 g/mol

IUPAC Name

[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron

InChI

InChI=1S/C23H36O2P2.C5H10.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;/t17-,18?,19?;;/m0../s1

InChI Key

COGXXUVNPWTTLB-FOLGVAMCSA-N

Isomeric SMILES

C[C@@H](C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Origin of Product

United States

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